4-methoxy-2-methyl-5-(propan-2-yl)-N-propylbenzenesulfonamide
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Overview
Description
4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE is a chemical compound with a complex structure, often used in various scientific research fields. It is characterized by its unique molecular arrangement, which includes a methoxy group, a methyl group, a propan-2-yl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amine.
Sulfonation: to introduce the sulfonamide group.
Alkylation: to attach the propan-2-yl and propyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating receptors: Interacting with cell surface receptors and altering cellular signaling pathways.
Affecting gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZAMIDE: Similar structure but lacks the sulfonamide group.
4-METHOXY-2-METHYL-5-(PROPAN-2-YL)BENZENESULFONIC ACID: Similar structure but has a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C14H23NO3S |
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Molecular Weight |
285.40 g/mol |
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-6-7-15-19(16,17)14-9-12(10(2)3)13(18-5)8-11(14)4/h8-10,15H,6-7H2,1-5H3 |
InChI Key |
RLYPYXILRRBJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OC)C(C)C |
Origin of Product |
United States |
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